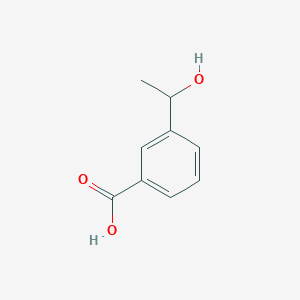

3-(1-hydroxyethyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-hydroxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTWYBWPBDPIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468645 | |

| Record name | 3-(1-Hydroxy-ethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283608-37-7 | |

| Record name | 3-(1-Hydroxy-ethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(1-hydroxyethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 3-(1-hydroxyethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The guide is structured to provide both theoretical understanding and practical insights for researchers and drug development professionals. It covers established chemical synthesis routes, with a primary focus on the chemoselective reduction of 3-acetylbenzoic acid, and delves into the burgeoning field of enzymatic synthesis, which offers high stereoselectivity. Detailed experimental considerations, mechanistic discussions, and comparative data are presented to enable informed decisions in the laboratory.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a carboxylic acid and a secondary alcohol on a benzene ring. This unique structural arrangement makes it a versatile intermediate in the synthesis of a wide range of more complex molecules. Its chirality at the benzylic alcohol position is of particular interest in the development of pharmaceuticals, where enantiomeric purity is often a critical determinant of biological activity and safety. The carboxylic acid moiety provides a handle for further modifications, such as esterification to create prodrugs with enhanced bioavailability or amidation to form linkages in larger molecular scaffolds.

This guide will explore the primary methodologies for the synthesis of this compound, offering a critical analysis of each approach to assist in the selection of the most suitable pathway based on desired scale, stereochemical outcome, and available resources.

Chemical Synthesis Pathways: A Focus on Reduction Strategies

The most direct and widely employed chemical route to this compound involves the reduction of the corresponding ketone, 3-acetylbenzoic acid. The key challenge in this transformation is the chemoselective reduction of the ketone in the presence of the carboxylic acid.

Chemoselective Reduction of 3-Acetylbenzoic Acid

The judicious choice of a reducing agent is paramount to the successful synthesis of this compound from 3-acetylbenzoic acid.

Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[1] Crucially, it does not typically reduce carboxylic acids, esters, or amides under standard reaction conditions, making it the ideal reagent for this transformation.[2][3]

Mechanism of Reduction: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This initial step forms an alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous or acidic workup, yields the desired secondary alcohol.[4]

Experimental Protocol: A Validated Approach

-

Materials: 3-acetylbenzoic acid, Sodium borohydride (NaBH₄), Methanol (MeOH) or Ethanol (EtOH), Deionized water, Hydrochloric acid (HCl, for workup).

-

Procedure:

-

In a round-bottom flask, dissolve 3-acetylbenzoic acid (1.0 equivalent) in a suitable solvent such as methanol or a mixture of THF and methanol at room temperature.[1]

-

Cool the solution in an ice bath to 0°C.

-

Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas that can occur from the reaction of NaBH₄ with the protic solvent.[5]

-

After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Data Summary: Reduction of 3-Acetylbenzoic Acid

| Reducing Agent | Selectivity | Typical Solvents | Reaction Conditions | Yield | Reference |

| Sodium Borohydride (NaBH₄) | Excellent for ketone over carboxylic acid.[2] | Methanol, Ethanol | 0°C to room temp. | Good to Excellent | [1] |

| Lithium Aluminum Hydride (LiAlH₄) | Non-selective; reduces both ketone and carboxylic acid. | Anhydrous THF, Ether | 0°C to room temp. | N/A for this target | |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Can be chemoselective, but may require optimization. | Methanol, Ethanol | Room temp. to elevated temp. and pressure | Variable | [6] |

Alternative Chemical Routes: Exploring Other Precursors

While the reduction of 3-acetylbenzoic acid is the most common approach, other synthetic strategies can be envisioned, particularly when specific substitution patterns are desired.

A Grignard reaction offers a classic method for carbon-carbon bond formation and the synthesis of alcohols.[7][8] In principle, this compound could be synthesized by the reaction of a Grignard reagent derived from a protected 3-bromobenzoic acid with acetaldehyde. However, this route is more complex due to the need for protecting the carboxylic acid group to prevent it from reacting with the Grignard reagent.

Conceptual Workflow:

Caption: Conceptual Grignard synthesis of this compound.

Enzymatic Synthesis: The Path to Enantiopurity

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. For this compound, enzymatic approaches provide access to specific enantiomers, which is often a critical requirement in pharmaceutical applications.

Multi-Enzymatic Cascade for (R)-3-(1-hydroxyethyl)benzoic Acid

A notable example of enzymatic synthesis is the multi-enzyme cascade reported for the preparation of the (R)-enantiomer of this compound.[9] This elegant one-pot, three-step process utilizes a series of oxidoreductases to achieve a nearly quantitative yield and an enantiomeric purity of over 95%.[9][10]

The Enzymatic Cascade:

-

Aldo-Keto Reductase (from Escherichia coli JM109): This enzyme catalyzes the initial reduction of a diketone precursor.

-

Alcohol Dehydrogenase (from Lactobacillus brevis): This enzyme further reduces the intermediate to a diol.

-

Dihydrodiol Dehydrogenase (from Pseudomonas fluorescens N3): In the final and key step, this dehydrogenase selectively oxidizes the primary alcohol of the diol intermediate to a carboxylic acid, yielding the desired (R)-3-(1-hydroxyethyl)benzoic acid.

Caption: Multi-enzyme cascade for the synthesis of (R)-3-(1-hydroxyethyl)benzoic acid.

Causality in Enzyme Selection: The success of this cascade lies in the specific and complementary activities of the chosen enzymes. The initial reductases generate the chiral diol with high stereocontrol. The final dehydrogenase from Pseudomonas fluorescens exhibits remarkable regioselectivity, oxidizing the primary alcohol while leaving the newly formed chiral secondary alcohol untouched. This enzymatic strategy provides a template for developing similar cascades for other chiral hydroxy acids.

Potential for the Synthesis of (S)-3-(1-hydroxyethyl)benzoic Acid

While the described multi-enzyme system produces the (R)-enantiomer, it serves as a valuable blueprint for accessing the (S)-enantiomer.[10] This could potentially be achieved by:

-

Enzyme Engineering: Modifying the substrate specificity or stereoselectivity of the involved dehydrogenases through directed evolution or site-directed mutagenesis.

-

Screening for Novel Enzymes: Identifying new dehydrogenases from different microbial sources that exhibit the opposite stereopreference.

-

Kinetic Resolution: Employing a lipase to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through both chemical and enzymatic routes. For racemic or bulk synthesis, the chemoselective reduction of 3-acetylbenzoic acid with sodium borohydride remains a robust and cost-effective method. For applications demanding high enantiopurity, the multi-enzymatic cascade offers a powerful and elegant solution for the (R)-enantiomer and provides a clear direction for the development of a synthesis for the (S)-enantiomer.

Future research in this area will likely focus on the development of more efficient and scalable asymmetric chemical syntheses, such as catalytic asymmetric transfer hydrogenation, and the discovery and engineering of novel enzymes with tailored selectivities for the production of both enantiomers of this compound. These advancements will further solidify the importance of this versatile molecule in the landscape of drug discovery and materials science.

References

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. leah4sci.com [leah4sci.com]

- 9. researchgate.net [researchgate.net]

- 10. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]

3-(1-hydroxyethyl)benzoic Acid spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1-hydroxyethyl)benzoic Acid

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for this compound, a substituted aromatic carboxylic acid. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its structural features through modern analytical techniques is paramount. This document, intended for researchers, scientists, and professionals in drug development, offers a comprehensive examination of its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) data. The guide emphasizes the correlation between the molecular structure and the resulting spectral features, providing insights into experimental design and data interpretation.

Introduction: The Molecular Architecture of this compound

This compound (Molecular Formula: C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) is a derivative of benzoic acid featuring a 1-hydroxyethyl substituent at the meta position of the benzene ring.[1][2] This substitution introduces a chiral center at the benzylic carbon, leading to the existence of (R) and (S) enantiomers. The presence of three key functional groups—a carboxylic acid, a secondary alcohol, and a substituted aromatic ring—gives rise to a unique and predictable spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various chemical and biological contexts.

This guide will deconstruct the expected spectroscopic data, providing a foundational understanding for researchers working with this molecule or similar structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Fragmentation Pattern

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 166. Subsequent fragmentation is dictated by the molecule's functional groups. The most prominent fragmentation pathways for aromatic carboxylic acids often involve the loss of neutral molecules.[3]

A characteristic fragmentation of benzoic acid derivatives is the loss of the hydroxyl group followed by carbon monoxide, or the loss of the entire carboxyl group. For this compound, key expected fragments include:

-

Loss of water (H₂O): Fragmentation of the hydroxyethyl group can lead to the loss of a water molecule, resulting in a fragment at m/z 148.

-

Loss of a methyl group (CH₃): Cleavage of the C-C bond in the hydroxyethyl substituent can result in the loss of a methyl radical, yielding a fragment at m/z 151.

-

Loss of the carboxyl group (COOH): A common fragmentation pathway for benzoic acids is the loss of the carboxyl group, leading to a fragment at m/z 121.[3]

-

Loss of carbon dioxide (CO₂): The loss of CO₂ (44 Da) is a characteristic fragmentation for many carboxylic acids.[4]

Tabulated Mass Spectrometry Data

| m/z | Proposed Fragment Ion | Notes |

| 166 | [C₉H₁₀O₃]⁺ | Molecular Ion ([M]⁺) |

| 151 | [C₈H₇O₃]⁺ | Loss of CH₃ |

| 148 | [C₉H₈O₂]⁺ | Loss of H₂O |

| 121 | [C₈H₉O]⁺ | Loss of COOH |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, a common fragment in benzoic acid derivatives.[3] |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of the carbonyl group from the benzoyl cation.[3] |

Diagram of a Key Fragmentation Pathway

The following diagram illustrates a probable fragmentation pathway for this compound.

References

- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]

- 2. 3-(2-Hydroxyethyl)benzoic acid | C9H10O3 | CID 17843804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. vuir.vu.edu.au [vuir.vu.edu.au]

biological activity of 3-(1-hydroxyethyl)benzoic Acid

An In-depth Technical Guide on the Biological Activity of 3-(1-Hydroxyethyl)benzoic Acid

This compound, a chiral molecule possessing both a carboxylic acid and a secondary alcohol functional group, represents a versatile yet underexplored scaffold in medicinal chemistry and materials science. While direct and extensive studies on its biological activities are nascent, its structural relationship to a broad class of biologically active hydroxybenzoic acids provides a strong impetus for investigation. This technical guide synthesizes the current understanding of this compound, with a primary focus on its stereoselective synthesis, and extrapolates its potential biological relevance from well-documented analogs. We will delve into the nuanced causality behind synthetic strategies, particularly enzymatic routes, and propose logical frameworks for future pharmacological screening. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chiral building block for novel therapeutic and material applications.

Chemical Identity and Physicochemical Properties

This compound (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is a substituted benzoic acid. The presence of a chiral center at the ethyl alcohol moiety means it exists as two distinct enantiomers: (S)-3-(1-hydroxyethyl)benzoic acid and (R)-3-(1-hydroxyethyl)benzoic acid. This stereochemistry is a critical determinant of its potential biological interactions, a principle well-established in pharmacology where enantiomers of a drug can exhibit significantly different activities and metabolic fates.[1]

While comprehensive experimental data for this compound is not widely available, its properties can be inferred from its structure and data from close analogs.

| Property | Value / Predicted Characteristic | Source / Rationale |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molar Mass | 166.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Stereochemistry | Exists as (R) and (S) enantiomers | [1] |

| Acidity (pKa) | Predicted ~4–5 | Consistent with benzoic acid derivatives.[1] |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) | Based on structural analogs.[1] |

| Storage | Store at -20°C under an inert atmosphere (N₂/Ar) | To prevent potential racemization or oxidation.[1] |

The bifunctional nature of the molecule—a carboxylic acid capable of forming salts and esters, and a secondary alcohol that can be oxidized or used in esterification—makes it a highly versatile precursor for chemical synthesis.[1]

Synthesis and Stereochemical Control: An Enzymatic Approach

The synthesis of enantiomerically pure this compound is a key challenge, as traditional chemical methods often result in racemic mixtures.[1] A significant breakthrough has been the development of multi-enzymatic, one-pot processes that yield high enantiomeric purity.

A notable method for the preparation of the (R)-enantiomer, 3-[(1R)-1-hydroxyethyl]benzoic acid, has been demonstrated with an enantiomeric excess of over 95%.[1][2] This process leverages a cascade of enzymatic reactions, highlighting the power of biocatalysis in achieving high stereoselectivity.

Detailed Protocol: Multienzymatic Synthesis of 3-[(1R)-1-hydroxyethyl]benzoic acid

This protocol is based on a multi-step, one-pot reaction cascade employing a series of oxidoreductases.[2]

Step 1: Diol Synthesis

-

Enzymes: Aldo-keto reductase from Escherichia coli JM109 and an alcohol dehydrogenase from Lactobacillus brevis.

-

Substrate: A suitable precursor ketone.

-

Process: The enzymes work sequentially to reduce the ketone precursor to a diol. This step is crucial for setting up the subsequent stereoselective oxidation.

-

Rationale: The choice of these specific oxidoreductases is based on their substrate specificity and stereoselectivity, which allows for the production of a diol with the desired stereochemistry.

Step 2: Dehydrogenation to Carboxylic Acid

-

Enzyme: A dihydrodiol dehydrogenase from Pseudomonas fluorescens N3.

-

Process: The diol intermediate is then oxidized by the dehydrogenase to yield the final carboxylic acid product, 3-[(1R)-1-hydroxyethyl]benzoic acid.

-

Rationale: This enzyme selectively oxidizes the primary alcohol of the diol to a carboxylic acid, leaving the secondary alcohol on the ethyl group intact, thus preserving the desired chiral center.

The entire process can be visualized as a synthetic cascade:

Caption: Multienzymatic cascade for the synthesis of 3-[(1R)-1-hydroxyethyl]benzoic acid.

Biological Activity: A Landscape of Analogs

Direct studies on the biological activity of this compound are notably scarce in publicly available literature. However, the broader family of hydroxybenzoic acids has been extensively studied, revealing a wide spectrum of pharmacological effects. By examining these analogs, we can construct a hypothesis-driven framework for investigating the potential bioactivity of this compound.

Insights from Hydroxybenzoic Acid Isomers

Hydroxybenzoic acid isomers, such as 3-hydroxybenzoic acid (3-HBA) and 4-hydroxybenzoic acid (PHBA), have demonstrated significant biological activities.[3][4][5]

| Compound/Class | Key Biological Activities | Potential Relevance for this compound |

| 3-Hydroxybenzoic Acid (3-HBA) | - Agonist of hydroxycarboxylic acid receptors (HCA₁ and HCA₂), which are involved in inhibiting lipolysis in adipocytes.[5]- Inhibits virulence and biofilm formation in pathogenic bacteria like Acinetobacter baumannii.[6] | The core 3-hydroxybenzoyl structure is present, suggesting potential for similar anti-lipolytic and anti-biofilm activities. |

| 4-Hydroxybenzoic Acid (PHBA) and its Derivatives | - Broad-spectrum antimicrobial (antibacterial, antifungal).[3][4]- Antioxidant.[3][4]- Anti-inflammatory.[3][4]- Antiviral.[3] | The general phenolic acid structure suggests that this compound could also possess antioxidant and anti-inflammatory properties. |

| Salicylic Acid (2-Hydroxybenzoic Acid) | - Potent anti-inflammatory (COX enzyme inhibition).[5]- Analgesic and antipyretic.[5] | While a different isomer, it underscores the potential for hydroxybenzoic acids to modulate inflammatory pathways. |

Hypothesized Signaling Pathway Modulation

Based on the known activities of its analogs, this compound could potentially modulate cellular signaling pathways related to inflammation and metabolism. For instance, many phenolic compounds are known to influence the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

A hypothetical mechanism could involve the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, would keep NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory genes.

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.

Future Research Directions and Potential Applications

The true potential of this compound remains to be unlocked through targeted research. Its bifunctional, chiral nature makes it an attractive starting point for several applications.

As a Pharmaceutical Intermediate

-

Prodrug Design: The carboxylic acid group can be esterified to enhance the lipophilicity and bioavailability of a parent drug, with the potential for enzymatic cleavage in vivo to release the active compound.[1]

-

Chiral Auxiliaries: The defined stereochemistry of the (R) or (S) enantiomers can be used to guide the stereoselective synthesis of other complex molecules, such as β-blockers or non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Recommended Future Investigations

-

Stereoselective Pharmacological Profiling: It is imperative to synthesize both the (R) and (S) enantiomers and screen them for a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and metabolic effects.[1] This is the most critical next step to validate the hypotheses drawn from its analogs.

-

Crystallography and Structural Biology: Obtaining the 3D crystal structure of each enantiomer would provide invaluable information for computational modeling and rational drug design.[1] Co-crystallization with potential protein targets could elucidate its mechanism of action.

-

Toxicology and Pharmacokinetics: A thorough evaluation of the compound's safety profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, is essential for any potential therapeutic development.

-

Material Science Applications: The incorporation of this monomer into polymers could yield new materials with unique thermal or biodegradable properties, an area that remains completely unexplored.[1]

Conclusion

This compound stands at the intersection of synthetic chemistry and pharmacology, representing a molecule of significant latent potential. While direct evidence of its biological activity is currently limited, a comprehensive analysis of its structure and the well-documented activities of its isomers provides a robust, logical framework for future investigation. The advancements in its stereoselective enzymatic synthesis have removed a critical barrier, paving the way for the production of enantiomerically pure samples for pharmacological screening. It is through such rigorous, hypothesis-driven research that the true therapeutic and industrial value of this compound will be realized, potentially adding a valuable new scaffold to the toolkit of drug development professionals and material scientists.

References

- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: The Strategic Importance of the 3-(1-hydroxyethyl)benzoic Acid Scaffold

An In-depth Technical Guide to 3-(1-hydroxyethyl)benzoic Acid Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

The benzoic acid framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence stems from its ability to engage in key molecular interactions, such as hydrogen bonding and ionic interactions, through its carboxylic acid moiety. The introduction of a 1-hydroxyethyl group at the meta-position introduces a chiral center and additional hydrogen bonding capabilities, creating a bifunctional scaffold with significant potential for nuanced biological activity. The stereochemistry of the secondary alcohol is a critical determinant of its interaction with biological targets[1]. This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound and its analogues, offering a roadmap for its exploration in drug discovery.

Part 2: Synthesis and Stereochemical Control

The therapeutic efficacy of chiral molecules is often enantiomer-dependent. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure this compound is of paramount importance.

Biocatalytic Routes: A Green Approach to Enantiopurity

Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. A notable study has demonstrated the multienzymatic synthesis of (R)-3-(1-hydroxyethyl)benzoic acid with high enantiomeric purity (>95%)[1][2]. This process utilizes a cascade of oxidoreductases, including an aldoketo reductase from Escherichia coli and an alcohol dehydrogenase from Lactobacillus brevis, followed by oxidation with a dihydrodiol dehydrogenase from Pseudomonas fluorescens[1][2]. While this landmark study focuses on the (R)-enantiomer, it provides a valuable template for the development of synthetic pathways to the (S)-enantiomer through the selection of enzymes with complementary stereoselectivity[1].

Experimental Protocol: Multienzymatic Synthesis of (R)-3-(1-hydroxyethyl)benzoic Acid [1][2]

-

Diol Synthesis: A ketone precursor is reduced to the corresponding diol using an aldoketo reductase and an alcohol dehydrogenase in a one-pot reaction.

-

Dehydrogenation: The resulting diol is then oxidized to the carboxylic acid using a whole-cell biocatalyst expressing a dihydrodiol dehydrogenase.

-

Purification: The final product is purified from the reaction mixture using standard chromatographic techniques.

Caption: Workflow for the multienzymatic synthesis of (R)-3-(1-hydroxyethyl)benzoic acid.

Chemical Synthesis Strategies

Traditional chemical synthesis routes, such as Friedel-Crafts acylation followed by reduction, can be employed to produce racemic this compound. However, these methods often necessitate subsequent chiral resolution to isolate the desired enantiomer, which can be inefficient. The development of asymmetric catalytic methods, potentially utilizing chiral ligands like BINAP, presents a promising avenue for the direct synthesis of enantiomerically enriched products, although specific protocols for this compound are not yet established in the literature[1].

Part 3: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic profile.

| Property | Value/Prediction | Source/Basis |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| pKa | ~4–5 | Based on benzoic acid derivatives[1] |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) | Based on structural analogues[1] |

| Storage | -20°C under inert atmosphere (N₂/Ar) | To prevent racemization and oxidation[1] |

While experimental spectroscopic data for this compound is not widely available, data for related compounds such as 3-hydroxybenzoic acid and its esters can provide valuable insights for characterization.

Part 4: Biological Activities and Therapeutic Potential

The biological activities of benzoic acid derivatives are diverse, with documented antimicrobial, anti-inflammatory, antioxidant, and anti-hyperlipidemic properties[3][4][5]. While specific studies on this compound are limited, its structural features suggest several promising therapeutic applications.

Antimicrobial Activity

Benzoic acid and its derivatives are known to possess antimicrobial properties by disrupting the pH balance within microbial cells[6]. The presence of the hydroxyl group in this compound may enhance this activity through increased hydrogen bonding interactions with microbial enzymes or cell wall components.

Anti-inflammatory Effects

Some benzoic acid derivatives exert anti-inflammatory effects, and the structural similarity of this compound to known anti-inflammatory agents suggests it may also possess such properties[3]. The potential mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Anti-hyperlipidemic Potential

A synthesized benzoic acid derivative, S-2E, has been shown to lower cholesterol and triglyceride levels by inhibiting HMG-CoA reductase and acetyl-CoA carboxylase[4]. This suggests that analogues of this compound could be explored for the treatment of hyperlipidemia.

Caption: Potential therapeutic applications of this compound derivatives.

Part 5: Structure-Activity Relationships (SAR) and Analogue Design

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of a lead compound. For this compound, key areas for modification include:

-

The Carboxylic Acid Group: Esterification or amidation can modulate the compound's pharmacokinetic properties, such as bioavailability and metabolic stability[1].

-

The Hydroxyl Group: Modification of the hydroxyl group can influence hydrogen bonding interactions and metabolic susceptibility.

-

The Aromatic Ring: Substitution on the benzene ring can alter the electronic properties and steric profile of the molecule, impacting its binding to target proteins.

The development of a comprehensive SAR for this class of compounds will require the synthesis and biological evaluation of a diverse library of analogues.

Part 6: Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. Future research should focus on:

-

Developing robust and scalable stereoselective synthetic routes to both the (S) and (R) enantiomers.

-

Conducting comprehensive pharmacological profiling to elucidate the full range of biological activities.

-

Performing detailed SAR studies to guide the design of more potent and selective analogues.

-

Resolving the 3D structure of the molecule to inform computational drug design efforts[1].

References

- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AU2013308963A1 - LPA2 receptor-specific benzoic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(1-Hydroxyethyl)benzoic Acid: From Discovery to Modern Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 3-(1-hydroxyethyl)benzoic acid, a versatile bifunctional molecule with significant potential in pharmaceutical and materials science. The narrative traces the compound's implicit historical origins through the synthesis of its precursors, culminating in modern, stereoselective enzymatic production methods. Key physicochemical properties are enumerated, and detailed protocols for both traditional chemical reduction and advanced biocatalytic synthesis are presented. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the synthesis, properties, and applications of this important chemical entity.

Introduction and Chemical Identity

This compound is an aromatic carboxylic acid featuring a secondary alcohol substituent at the meta position of the benzene ring. This unique structure, combining a hydrophilic alcohol and a carboxylic acid with an aromatic core, imparts a balance of properties that make it a valuable building block in organic synthesis. The presence of a chiral center at the carbinol carbon means the compound exists as two enantiomers, (R)- and (S)-3-(1-hydroxyethyl)benzoic acid, the specific stereochemistry of which is critical in many biological applications.

While the definitive "discovery" of this compound in terms of a singular, celebrated event is not clearly documented in historical chemical literature, its existence and synthesis are a logical extension of fundamental organic reactions developed over the last century. Its history is intrinsically linked to the chemistry of its precursor, 3-acetylbenzoic acid, and the development of selective ketone reduction methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 283608-37-7 (racemic) | [2] |

| (S)-enantiomer CAS | 299291-99-9 | [1] |

| (R)-enantiomer PubChem CID | 29929195 | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 163-171 °C (for 3-acetylbenzoic acid precursor) | [4] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), methanol, and ethanol; limited solubility in water. | [1][3] |

| pKa | Estimated ~4-5, consistent with benzoic acid derivatives. | [1] |

Historical Context and Evolution of Synthesis

The synthesis of this compound is best understood by examining the historical development of its parent structures and the reactions that enable its formation.

The Precursor: 3-Acetylbenzoic Acid

The most direct synthetic precursor to this compound is 3-acetylbenzoic acid. The synthesis of such acetylated benzoic acids is rooted in Friedel-Crafts acylation , a cornerstone of organic chemistry discovered by Charles Friedel and James Crafts in 1877. However, the direct acylation of benzoic acid is challenging due to the deactivating, meta-directing nature of the carboxylic acid group. Therefore, early and subsequent syntheses of 3-acetylbenzoic acid have typically proceeded through indirect routes, such as the hydrolysis of 3-acetylbenzonitrile.

The Advent of Selective Reduction

With a viable route to 3-acetylbenzoic acid established, the final step to obtain this compound is the selective reduction of the ketone functionality without affecting the carboxylic acid group. The development of metal hydride reducing agents in the mid-20th century provided the essential tools for this transformation.

Sodium borohydride (NaBH₄) , a mild and selective reducing agent, is well-suited for this purpose. It readily reduces aldehydes and ketones to the corresponding alcohols while typically not affecting less reactive functional groups like carboxylic acids and esters under standard conditions.[5][6] Catalytic hydrogenation over various metal catalysts (e.g., Ru, Pd) also represents a viable, though potentially less selective, method for this reduction.[3][7]

While a specific first-published synthesis of racemic this compound via these traditional methods is not prominently cited, this transformation represents a standard application of well-established chemical principles.

Modern Synthetic Methodologies

Current interest in this compound is largely focused on the production of enantiomerically pure forms, driven by the stereospecific demands of the pharmaceutical industry.

Chemical Synthesis: Reduction of 3-Acetylbenzoic Acid

The most common laboratory-scale synthesis of racemic this compound involves the reduction of 3-acetylbenzoic acid. Sodium borohydride is the reagent of choice due to its selectivity and operational simplicity.

-

Dissolution: Dissolve 3-acetylbenzoic acid (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture again in an ice bath and cautiously quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~2-3).

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Enzymatic Synthesis: A Landmark in Stereoselectivity

A significant advancement in the synthesis of this compound was reported in a 2010 study in Tetrahedron: Asymmetry. This work detailed a multienzymatic, one-pot process for producing the enantiomerically pure (R)-3-(1-hydroxyethyl)benzoic acid.[8] This biocatalytic approach offers high enantiomeric purity (>95%) and operates under mild reaction conditions.[8]

The process utilizes a cascade of three enzymes:

-

Aldoketo reductase (from Escherichia coli)

-

Alcohol dehydrogenase (from Lactobacillus brevis)

-

Dihydrodiol dehydrogenase (from Pseudomonas fluorescens)

This enzymatic cascade transforms a diol precursor into the desired chiral hydroxy acid, showcasing the power of biocatalysis for producing high-value, stereochemically defined molecules.[8]

Applications and Future Directions

The bifunctional nature of this compound makes it a versatile intermediate in several fields:

-

Pharmaceutical Intermediates: The carboxylic acid and alcohol moieties can be independently modified. For instance, the carboxylic acid can be esterified to create prodrugs with enhanced bioavailability, while the chiral alcohol can serve as a key building block in the asymmetric synthesis of more complex active pharmaceutical ingredients (APIs).[1]

-

Polymer Science: As a difunctional monomer, it can be incorporated into polyesters and other polymers to modify their properties, such as introducing hydrophilicity or providing sites for further functionalization.

-

Materials Science: Its derivatives are of interest in the development of novel materials, including liquid crystals and functional dyes.

Future research is likely to focus on developing more efficient and scalable stereoselective syntheses, particularly for the (S)-enantiomer. Furthermore, a thorough investigation of the biological activities of both enantiomers and the racemic mixture could unveil new therapeutic applications.

Conclusion

This compound, while lacking a dramatic discovery story, represents a fascinating case study in the application of fundamental organic chemistry principles. Its journey from a conceptual product of classic reactions to a target of sophisticated, stereoselective enzymatic synthesis highlights the evolving demands of chemical and pharmaceutical research. As the need for enantiomerically pure building blocks continues to grow, the importance of this and similar chiral molecules is set to increase, promising new discoveries in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Acetylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. CAS 586-42-5: 3-Acetylbenzoic acid | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 3-(1-hydroxyethyl)benzoic Acid

This guide provides a comprehensive analysis of the potential mechanisms of action for 3-(1-hydroxyethyl)benzoic acid. In the absence of direct mechanistic studies on this specific molecule, this document synthesizes information from structurally related compounds to propose scientifically grounded hypotheses for its biological activity. This analysis is intended for researchers, scientists, and professionals in drug development to inform future research and experimental design.

Introduction to this compound: A Molecule of Untapped Potential

This compound is a benzoic acid derivative characterized by a hydroxyethyl group at the meta-position of the benzene ring. Its chemical structure, featuring both a carboxylic acid and a secondary alcohol, suggests a capacity for diverse chemical interactions and biological activities. The stereochemistry at the chiral center of the hydroxyethyl group is a critical determinant of its interaction with biological systems, with distinct properties for its (R) and (S) enantiomers.[1] While methods for the stereoselective synthesis of the (R)-enantiomer have been developed using multi-enzymatic processes, a significant gap exists in the literature regarding the specific biological targets and molecular mechanisms of action for either enantiomer.[1][2]

This guide will, therefore, explore putative mechanisms of action by drawing parallels with the established biological activities of structurally similar benzoic acid and hydroxybenzoic acid derivatives. These related compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Stereochemistry | Chiral center at the 1-hydroxyethyl group |

Proposed Mechanisms of Action Based on Structural Analogs

The following sections detail potential mechanisms of action for this compound, extrapolated from the known biological activities of related compounds. It is crucial to underscore that these are hypothesized pathways requiring direct experimental validation.

Antimicrobial and Anti-biofilm Activity

A compelling area of investigation for this compound is its potential as an antimicrobial agent. Benzoic acid and its derivatives are widely recognized for their antimicrobial properties, often utilized as preservatives in food and pharmaceutical products.[3][4]

One of the primary mechanisms for the antimicrobial action of benzoic acid derivatives is the disruption of microbial cell membranes. The lipophilic nature of the benzene ring allows these compounds to intercalate into the lipid bilayer of bacterial cell membranes, leading to increased permeability and the leakage of essential intracellular components. This disruption of membrane integrity ultimately results in cell death.

Furthermore, a recent study on 3-hydroxybenzoic acid (3-HBA) demonstrated its efficacy in disrupting biofilm formation in the pathogenic bacterium Acinetobacter baumannii.[5] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers increased resistance to antibiotics and host immune responses. 3-HBA was shown to inhibit the production of extracellular polymeric substances (EPS), a key component of the biofilm matrix.[5] Given the structural similarity, it is plausible that this compound could exert a similar anti-biofilm effect.

Hypothesized Antimicrobial Mechanism:

Caption: Hypothesized antimicrobial and anti-biofilm mechanisms of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: Culture the target bacterial strain (e.g., Acinetobacter baumannii) in appropriate broth medium overnight at 37°C. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Modulation of Inflammatory Pathways

Various hydroxybenzoic acid isomers have demonstrated anti-inflammatory properties. For instance, 2,5-dihydroxybenzoic acid (gentisic acid) can inhibit the formation of prostaglandins by presumably inhibiting cyclooxygenase (COX) enzymes.[6] Prostaglandins are key mediators of inflammation, pain, and fever. While direct inhibition of COX by this compound has not been studied, its structural resemblance to other anti-inflammatory benzoic acid derivatives suggests this as a potential mechanism.

Another potential anti-inflammatory mechanism involves the activation of the Nrf2 pathway. The Nrf2 transcription factor plays a crucial role in the cellular antioxidant response. Some dihydroxybenzoic acids can activate this pathway, leading to the expression of a battery of antioxidant and cytoprotective genes.[6]

Hypothesized Anti-inflammatory Mechanism:

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Agonism of Hydroxycarboxylic Acid Receptors

Intriguingly, 3-monohydroxybenzoic acid (3-MHBA) and 3,5-dihydroxybenzoic acid have been identified as agonists of the hydroxycarboxylic acid receptors HCA₁ and HCA₂.[6] These G-protein coupled receptors are primarily expressed on adipocytes and their activation leads to the inhibition of lipolysis.[6] The structural similarity of this compound to 3-MHBA suggests that it may also interact with these receptors. This potential mechanism opens up avenues for investigating its role in metabolic regulation.

Experimental Workflow: HCA Receptor Activation Assay

Caption: Experimental workflow for assessing the activation of HCA receptors by this compound.

Future Research Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. The putative mechanisms of action outlined in this guide, based on the activities of its structural analogs, provide a solid foundation for future research. Key areas for investigation include:

-

Direct Target Identification: Employing techniques such as affinity chromatography and mass spectrometry to identify the direct protein targets of this compound.

-

Enantiomer-Specific Activity: Conducting parallel studies on the (R) and (S) enantiomers to elucidate any stereospecific differences in their biological activities.

-

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in relevant animal models of infection, inflammation, and metabolic disease.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of the compound to determine its drug-like properties.

References

- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. drugs.com [drugs.com]

- 5. 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Elucidating the Therapeutic Targets of 3-(1-hydroxyethyl)benzoic Acid: A Strategic Approach

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

The quest for novel therapeutics often begins with a single, promising small molecule. 3-(1-hydroxyethyl)benzoic acid, a compound with a deceptively simple structure, represents such a starting point. While direct biological data on this specific molecule is sparse, its chemical architecture—a substituted benzoic acid—places it within a well-documented class of biologically active compounds. This guide is not a retrospective summary of established knowledge. Instead, it is a forward-looking strategic manual designed for the rigorous scientific pursuit of identifying and validating its potential therapeutic targets. We will proceed from computational prediction to robust biochemical and cell-based validation, providing not just the "what" but the critical "why" behind each experimental choice.

Part 1: Foundational Strategy - In Silico Target Prediction

In the absence of established biological activity, our investigation must commence with a hypothesis-generating phase. Modern computational, or in silico, methodologies offer a powerful, cost-effective, and rapid approach to survey the vast landscape of the human proteome for potential binding partners.[1][2][3] This process, often termed "target fishing" or "reverse docking," flips the conventional drug discovery paradigm: instead of screening a library of compounds against a single target, we screen a single compound against a library of targets.[3]

1.1. The Dual-Pronged Computational Approach

Our in silico strategy relies on two complementary methods:

-

Ligand-Based Prediction: This approach leverages the principle that structurally similar molecules often share similar biological targets. We will query databases like ChEMBL and PubChem to identify known bioactive compounds that share structural motifs with this compound. Benzoic acid derivatives are known to possess a wide array of activities, including anti-inflammatory, anticancer, and antimicrobial properties, providing a rich dataset from which to draw initial hypotheses.[4][5][6][7]

-

Structure-Based Prediction (Reverse Docking): This method computationally "docks" the 3D conformation of our molecule into the binding sites of thousands of proteins with known crystal structures (from the Protein Data Bank, PDB).[2] Scoring functions then estimate the binding affinity, allowing us to rank the most probable interacting proteins.

1.2. Prioritized Target Classes from In Silico Analysis

Based on the common activities of benzoic acid derivatives, our initial in silico screen prioritizes the following protein classes for investigation.

Table 1: High-Priority Potential Target Classes for this compound

| Target Class | Rationale & Structural Precedent | Representative PDB IDs for Docking | Potential Therapeutic Area |

| Cyclooxygenases (COX) | The salicylic acid (2-hydroxybenzoic acid) scaffold is the foundation of aspirin. Many NSAIDs are benzoic acid derivatives.[8] | 5IKR (COX-2), 1CQE (COX-1) | Inflammation, Pain, Oncology |

| Lipoxygenases (LOX) | Involved in the inflammatory leukotriene pathway; a logical next step from COX inhibition. | 3V99 (5-LOX) | Inflammation, Asthma |

| Nuclear Receptors (e.g., PPARs) | The carboxylic acid moiety is a key feature for binding to the ligand-binding domain of Peroxisome Proliferator-Activated Receptors (PPARs). | 2ZNN (PPARα), 5O3A (PPARγ) | Metabolic Disease, Inflammation |

| Tyrosine Kinases | Many kinase inhibitors incorporate scaffolds that could be mimicked. Benzoic acid derivatives have been explored as anticancer agents.[5][9] | 1IEP (EGFR), 2SRC (Src) | Oncology |

| Xenobiotic Receptors (e.g., PXR/SXR) | Certain benzoic acid derivatives are known agonists of the Pregnane X Receptor (PXR), which modulates drug metabolism and cell cycle proteins.[9] | 1M13 (PXR) | Oncology, Drug-Drug Interactions |

Part 2: Case Study I - Validation of an Anti-Inflammatory Target: Cyclooxygenase-2 (COX-2)

2.1. Mechanistic Hypothesis

COX-2 is the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. Its active site is a hydrophobic channel, and many inhibitors utilize a carboxylic acid group to coordinate with a key arginine residue (Arg120). We hypothesize that the benzoic acid portion of our compound will anchor it within the active site, leading to competitive inhibition.

2.2. Experimental Validation Workflow

A multi-tiered approach is essential to move from a computational hit to a validated target. This workflow ensures that we confirm direct enzymatic inhibition, demonstrate a corresponding effect in a cellular context, and finally, prove direct physical binding.

Figure 1. Tiered workflow for COX-2 target validation.

2.3. Protocol: COX-2 Inhibitor Screening Assay (IC₅₀ Determination)

-

Principle: This fluorometric assay measures the peroxidase activity of COX-2. The reaction between arachidonic acid and COX-2 produces PGG₂, which is then reduced to PGH₂, oxidizing a probe (e.g., Amplex Red) to the highly fluorescent resorufin. An inhibitor will reduce the rate of fluorescence generation.

-

Materials:

-

Recombinant Human COX-2 Enzyme (Cayman Chemical or similar)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Heme Co-factor

-

Arachidonic Acid (Substrate)

-

Amplex™ Red Reagent (Thermo Fisher)

-

Horseradish Peroxidase (HRP)

-

This compound (Test Compound)

-

Celecoxib (Positive Control Inhibitor)

-

DMSO (Vehicle Control)

-

Black, flat-bottom 96-well microplates

-

-

Procedure:

-

Compound Preparation: Prepare a 10 mM stock of the test compound and positive control in DMSO. Create a 10-point, 3-fold serial dilution series in Assay Buffer.

-

Enzyme Preparation: On ice, dilute the COX-2 enzyme and Heme in cold Assay Buffer to the working concentration recommended by the manufacturer.

-

Assay Plate Setup: To each well, add:

-

20 µL of serially diluted test compound, positive control, or vehicle control.

-

150 µL of the enzyme/Heme mixture.

-

-

Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare a substrate solution containing arachidonic acid, Amplex Red, and HRP in Assay Buffer. Add 30 µL of this solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Read the kinetic generation of fluorescence every minute for 20 minutes (Excitation: 540 nm, Emission: 590 nm).

-

Data Analysis:

-

Calculate the reaction rate (V₀) for each well from the linear portion of the kinetic curve.

-

Normalize the rates to the vehicle control (100% activity) and buffer-only control (0% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression (four-parameter variable slope) to calculate the IC₅₀ value.

-

-

Part 3: Case Study II - Validation of a Metabolic Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

3.1. Mechanistic Hypothesis

PPARγ is a ligand-activated transcription factor pivotal in regulating adipogenesis and insulin sensitivity. Agonists typically possess an acidic headgroup (like a carboxylic acid) that forms a salt bridge with key residues in the ligand-binding domain. We hypothesize that this compound can act as a PPARγ agonist, inducing a conformational change that recruits co-activators and initiates the transcription of target genes.

3.2. Experimental Validation Workflow

Validating a nuclear receptor target requires confirming not only direct binding but also the subsequent transcriptional activation and downstream physiological effects.

Figure 2. Workflow for validating PPARγ agonism.

3.3. Protocol: Adipocyte Differentiation Assay (Oil Red O Staining)

-

Principle: Activation of PPARγ is the primary trigger for the differentiation of pre-adipocyte cells (like 3T3-L1) into mature, lipid-filled adipocytes. This physiological change can be visualized and quantified by staining the intracellular lipid droplets with the lysochrome dye, Oil Red O.

-

Materials:

-

3T3-L1 pre-adipocyte cell line (ATCC)

-

DMEM with 10% Bovine Calf Serum (Growth Medium)

-

Differentiation Medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

-

Insulin Medium: DMEM with 10% FBS and 10 µg/mL Insulin.

-

Test Compound and Rosiglitazone (Positive Control)

-

10% Formalin in PBS (Fixative)

-

Oil Red O Staining Solution (0.5g Oil Red O in 100 mL isopropanol, diluted with water)

-

100% Isopropanol (for elution)

-

-

Procedure:

-

Cell Plating: Seed 3T3-L1 cells in a 24-well plate and grow them in Growth Medium until they are 2 days post-confluent (crucial for differentiation competency).

-

Initiation of Differentiation (Day 0): Aspirate Growth Medium. Add MDI medium containing various concentrations of the test compound or Rosiglitazone. Include a vehicle control (DMSO).

-

Maturation Phase (Day 2): Aspirate the MDI medium. Replace it with Insulin Medium containing the respective concentrations of the test compound or control.

-

Feeding (Day 4 and 6): Refresh the cells by replacing the medium with fresh Insulin Medium containing the test compounds.

-

Staining (Day 8):

-

Wash cells gently with PBS.

-

Fix the cells by adding 10% Formalin and incubating for 30 minutes.

-

Wash with water and let the plate dry completely.

-

Add Oil Red O Staining Solution to each well and incubate for 1 hour at room temperature.

-

Aspirate the stain and wash extensively with water until the water runs clear.

-

-

Quantification:

-

Visually inspect and capture images of the red-stained lipid droplets using a microscope.

-

For quantification, add 200 µL of 100% isopropanol to each well and incubate on a shaker for 10 minutes to elute the dye.

-

Transfer the isopropanol/dye mixture to a clear 96-well plate and measure the absorbance at 510 nm.

-

Plot the absorbance versus compound concentration to generate a dose-response curve.

-

-

Part 4: Concluding Remarks and Future Outlook

This guide has laid out a systematic, hypothesis-driven framework for uncovering the therapeutic potential of this compound. By starting with a broad in silico screen and narrowing down to specific, plausible targets like COX-2 and PPARγ, we can efficiently allocate resources and build a robust data package. The detailed protocols provided serve as a validated starting point for any laboratory equipped for biochemical and cell-based screening.

The successful validation of a primary target through these methods is not an endpoint, but a critical milestone. Subsequent steps must include selectivity profiling (e.g., COX-2 vs. COX-1), determination of the mechanism of inhibition (e.g., competitive, non-competitive), and ultimately, progression into pre-clinical animal models of inflammation or metabolic disease to establish in vivo efficacy. The journey from a simple chemical structure to a potential therapeutic is long, but it is paved with the rigorous, methodical science outlined herein.

References

- 1. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

An Inquiry into the Natural Occurrence of 3-(1-hydroxyethyl)benzoic Acid: A Technical Guide

Abstract: This technical guide addresses the natural occurrence of 3-(1-hydroxyethyl)benzoic acid. Directed at researchers, scientists, and professionals in drug development, this document provides a definitive statement on the current scientific literature regarding the natural sources of this compound. In the absence of evidence for its natural occurrence, this guide shifts focus to the well-documented enzymatic synthesis pathways, which represent the primary route of its bio-generation. Furthermore, we will explore the established biosynthetic pathways of its structural precursors, benzoic acid and various hydroxybenzoic acids, to provide a comprehensive biological context. This guide is structured to offer field-proven insights, detailed experimental protocols derived from the literature, and visual aids to elucidate complex biochemical transformations.

Part 1: The Question of Natural Occurrence

A thorough and comprehensive review of scientific literature, including metabolic databases and natural product repositories, reveals no definitive evidence for the natural occurrence of this compound in plants, animals, fungi, or microorganisms as a native metabolite. The compound is predominantly documented as a product of targeted chemical or enzymatic synthesis. While its constituent parts—a benzoic acid core and a hydroxyethyl group—are common in nature, their specific combination in this structural arrangement has not been identified as a naturally occurring product.

This absence of evidence leads to the central thesis of this guide: while this compound is of significant interest as a chiral building block in medicinal chemistry, its origins, as currently understood, are rooted in biotechnology and synthetic chemistry rather than natural product isolation.

Part 2: Bio-synthesis via Multi-Enzymatic Cascades

The most significant research surrounding the "biological" production of this compound details its stereoselective synthesis using multi-enzyme cascades in whole-cell biocatalyst systems. These processes mimic natural metabolic pathways by using a sequence of enzymes to convert a simple precursor into the desired, complex product with high purity.

Core Principle: Sequential Enzymatic Reduction and Oxidation

The synthesis of enantiomerically pure 3-[(1R)-1-hydroxyethyl]benzoic acid has been successfully demonstrated through a three-step, one-pot enzymatic reaction.[1] This process is a prime example of applying enzymatic machinery from different microorganisms to achieve a specific synthetic goal. The overall workflow is designed to first create a chiral diol intermediate, which is then selectively oxidized to the final carboxylic acid.

Experimental Workflow: Synthesis of 3-[(1R)-1-hydroxyethyl]benzoic Acid

The following protocol is a synthesis of the methodology described in the literature for producing the (1R)-enantiomer.[1]

Step 1: Initial Reduction of Precursor to Diol

-

Enzymes: An aldoketo reductase from Escherichia coli JM109 (ECAKR) and an alcohol dehydrogenase from Lactobacillus brevis (LBADH).

-

Mechanism: These two oxidoreductases work sequentially to reduce a ketone precursor to a diol. This two-step reduction is crucial for establishing the stereochemistry of the final product.

Step 2: Selective Oxidation to Carboxylic Acid

-

Enzyme: A dihydrodiol dehydrogenase from Pseudomonas fluorescens N3 (NDDH).

-

Mechanism: This enzyme is introduced in the final step to selectively oxidize one of the hydroxyl groups of the diol intermediate to a carboxylic acid, yielding the final product.

The entire process can be visualized as a synthetic cascade, as illustrated in the workflow diagram below.

Caption: Enzymatic synthesis workflow for 3-[(1R)-1-hydroxyethyl]benzoic Acid.

This multi-enzyme approach is highly effective, achieving a nearly quantitative yield and an enantiomeric purity greater than 95%.[1] While this specific protocol targets the (R)-enantiomer, it serves as a robust template for developing pathways to produce the (S)-enantiomer by selecting enzymes with the appropriate stereoselectivity.[2]

Key Biocatalysts and Their Roles

The success of this bio-synthesis hinges on the specific functions of the selected microbial enzymes.

| Enzyme | Source Organism | Role in Synthesis |

| Aldoketo Reductase (ECAKR) | Escherichia coli JM109 | Initial stereoselective reduction of the ketone. |

| Alcohol Dehydrogenase (LBADH) | Lactobacillus brevis | Further reduction to form the chiral diol intermediate. |

| Dihydrodiol Dehydrogenase (NDDH) | Pseudomonas fluorescens N3 | Selective oxidation of the diol to a carboxylic acid. |

Part 3: Biosynthesis of Precursor Moieties in Nature

While this compound itself is not documented as a natural product, its core structure, benzoic acid, and related hydroxybenzoic acids are widespread in the plant kingdom.[3][4] Understanding their natural biosynthesis provides a hypothetical framework for how a compound like this compound could potentially be formed in nature.

The Phenylpropanoid Pathway: A Source of Benzoic Acids

The primary route to benzoic acid in plants is the phenylpropanoid pathway.[3] This complex network of metabolic reactions converts the amino acid phenylalanine into a vast array of phenolic compounds.

The biosynthesis of benzoic acid from cinnamic acid can occur through several routes, including a CoA-dependent, β-oxidative pathway. This process is analogous to fatty acid oxidation, where two-carbon units are sequentially removed from a carbon chain.

Caption: Simplified overview of the plant benzoic acid biosynthesis pathway.

Hypothetical Formation of this compound

Based on known metabolic reactions, one could hypothesize a potential, though unproven, biosynthetic route to this compound in a natural system:

-

Formation of 3-acetylbenzoic acid: A plant or microbial metabolic pathway could potentially produce 3-acetylbenzoic acid (also known as 3-(1-oxoethyl)benzoic acid) through modifications of the phenylpropanoid pathway or other metabolic routes.

-

Enzymatic Reduction: A native reductase enzyme, similar to the alcohol dehydrogenases used in the enzymatic synthesis, could then reduce the ketone group of 3-acetylbenzoic acid to a hydroxyl group, yielding this compound.

This remains purely speculative, as no intermediates or final products of such a pathway have been reported in the literature.

Part 4: Physicochemical Properties and Applications

The interest in this compound stems from its utility as a chiral intermediate in the synthesis of pharmaceuticals. Its bifunctional nature, possessing both a carboxylic acid and a secondary alcohol, makes it a versatile precursor.

| Property | Value / Description |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Stereochemistry | Exists as (R) and (S) enantiomers. |

| Solubility | Expected to be soluble in polar organic solvents. |

| Key Functional Groups | Carboxylic acid, secondary alcohol, aromatic ring. |

| Primary Application | Chiral building block in pharmaceutical synthesis.[2] |

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]

- 3. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines [mdpi.com]

Methodological & Application

Synthesis of 3-(1-hydroxyethyl)benzoic Acid: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 3-(1-hydroxyethyl)benzoic acid, a valuable building block in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the chosen methodology.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a secondary alcohol. This unique combination of functional groups makes it an attractive starting material for the synthesis of a wide range of more complex molecules. The protocol detailed herein focuses on a robust and widely applicable method: the reduction of 3-acetylbenzoic acid using sodium borohydride. This method is favored for its high yield, operational simplicity, and the relatively mild reaction conditions required.

Reaction Scheme

The overall transformation involves the selective reduction of the ketone functionality of 3-acetylbenzoic acid to a secondary alcohol, leaving the carboxylic acid group intact.

Application Note: Quantitative Analysis of 3-(1-hydroxyethyl)benzoic Acid

A Guide to Method Selection, Protocol Development, and Validation for Pharmaceutical and Research Applications

Introduction

3-(1-hydroxyethyl)benzoic acid is an aromatic carboxylic acid of increasing interest in pharmaceutical development, potentially as a synthetic intermediate, a metabolite of a parent drug, or a process-related impurity. Accurate and precise quantification of this analyte is critical for pharmacokinetic studies, impurity profiling, quality control of active pharmaceutical ingredients (APIs), and various research applications.[1] The presence of three key functional groups—a carboxylic acid, a secondary alcohol, and an aromatic ring—dictates the choice of analytical strategy.

This comprehensive guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed examination of the primary analytical methods for the quantification of this compound. We will explore the theoretical underpinnings and practical considerations of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides field-tested, step-by-step protocols, validation insights, and a comparative analysis to guide the selection of the most suitable method for your specific analytical challenge.

Physicochemical Properties of this compound

Understanding the analyte's properties is the foundation of method development.

| Property | Value | Source / Comment |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Predicted pKa | ~4–5 | Consistent with benzoic acid derivatives.[2] |

| Solubility | Soluble in polar organic solvents (Methanol, Acetonitrile, DMSO, DMF). Limited solubility in non-polar solvents. | Based on structural analogs.[2] |

| UV Absorbance | Strong absorbance in the UV range (~230-280 nm) due to the benzene ring. | Typical for benzoic acid derivatives. |

Principles of Analytical Method Validation

Employing validated analytical methods is essential for generating reliable, repeatable, and regulatory-compliant data.[4] Validation provides documented evidence that a method is fit for its intended purpose.[4][5] Key validation parameters, as outlined by the International Conference on Harmonisation (ICH), ensure the quality and consistency of analytical results.[6][7]

-

Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[6][8]

-

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy : The closeness of test results to the true value. Often assessed via spike recovery studies.

-

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

-

Range : The interval between the upper and lower concentration of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[7]

-

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Overview of Analytical Techniques

The choice of analytical technique is a critical decision driven by the required sensitivity, selectivity, sample matrix, and available instrumentation.

| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |

| Principle | UV absorbance | Mass-to-charge ratio of volatile, ionized analyte | Mass-to-charge ratio of specific precursor/product ion pairs |

| Sensitivity | Moderate (µg/mL) | High (ng/mL) | Very High (pg/mL to ng/mL) |

| Selectivity | Moderate | High | Very High |

| Sample Throughput | Moderate | Low to Moderate | High |

| Matrix Effects | Low | Moderate | High (Ion Suppression/Enhancement) |

| Sample Prep | Simple (dissolve/dilute) | Complex (extraction & derivatization required) | Moderate (extraction often needed) |

| Best For | API purity, simple formulations, routine QC | Impurity identification in complex matrices, confirmation | Bioanalysis (PK studies), trace-level impurity quantification |

Detailed Methodologies and Protocols

This section provides detailed, step-by-step protocols for the three primary analytical techniques.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)